Synthetic Designation: Specific Intermediate for Bufuralol Metabolite Synthesis vs. General β-Blocker Precursors
The compound is explicitly synthesized and utilized as the direct precursor to the stereoisomers of 2-[2-(tert-butylamino)-1-hydroxyethyl]-7-benzofuranyl methyl ketone and 2-[(tert-butylamino)methyl]-7-methyl-2,7-benzofurandimethanol, the alcohol and ketone metabolites of Bufuralol [1]. This is in contrast to more generic benzofuran-2-ethanolamine intermediates used in the initial synthesis of Bufuralol itself [2]. The target compound's 7-ethyl substituent is a conserved feature from the parent drug, making it pathway-specific.
| Evidence Dimension | Synthetic Pathway Specificity |
|---|---|
| Target Compound Data | Designated intermediate for Bufuralol alcohol and ketone metabolites (1985 route) [1] |
| Comparator Or Baseline | Generic benzofuran-2-ethanolamine intermediates for Bufuralol synthesis (1977 route) [2] |
| Quantified Difference | Not applicable (binary pathway assignment); the target compound is not present in the earlier parent drug synthesis. |
| Conditions | Comparative analysis of synthetic schemes from Fothergill et al. (1977) and Machin et al. (1985). |
Why This Matters
For researchers replicating the Machin et al. 1985 metabolite study, this is the only commercially available intermediate that directly yields the target stereoisomers, avoiding a multi-step resynthesis.
- [1] Machin, P. J., Hurst, D. N., & Osbond, J. M. (1985). Beta-adrenoceptor activity of the stereoisomers of the bufuralol alcohol and ketone metabolites. Journal of Medicinal Chemistry, 28(11), 1648–1651. View Source
- [2] Fothergill, G. A., Osbond, J. M., & Wickens, J. C. (1977). Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines. Arzneimittel-Forschung, 27(5), 978-981. View Source
